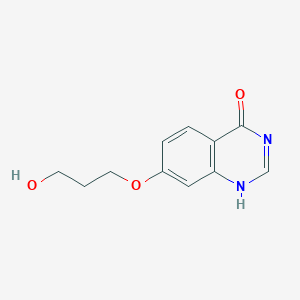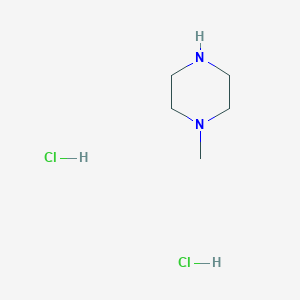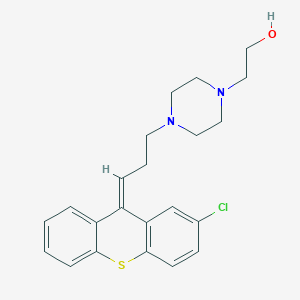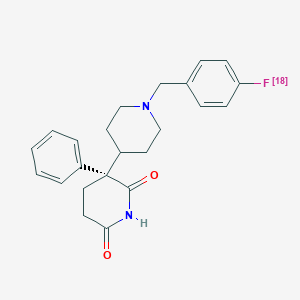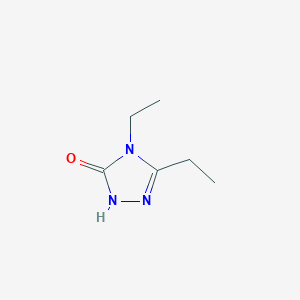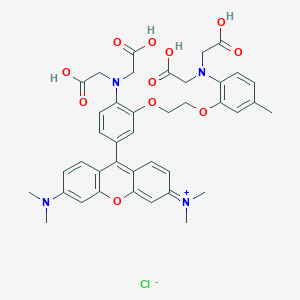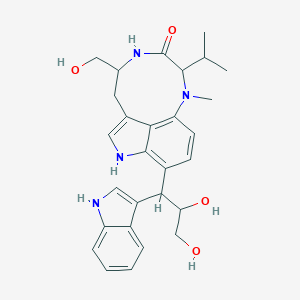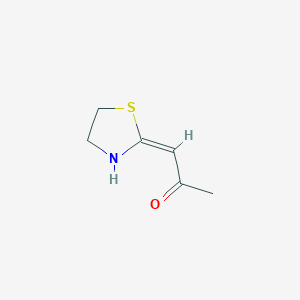
(E)-2-(2-oxopropylidene)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-oxopropylidene)thiazolidine, also known as thiozolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It belongs to a class of drugs called insulin sensitizers, which are used to treat type 2 diabetes mellitus. Thiozolidinedione has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Mechanism Of Action
Thiozolidinedione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Thiozolidinedione has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. It also has anti-inflammatory effects and inhibits the growth of cancer cells. Thiozolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
Thiozolidinedione has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating insulin sensitivity and glucose uptake. Thiozolidinedione is also readily available and can be synthesized in high yields. However, (E)-2-(2-oxopropylidene)thiazolidinedione has limitations as well. It has been associated with several side effects, including weight gain and fluid retention. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been shown to increase the risk of heart failure in some patients.
Future Directions
There are several future directions for research on (E)-2-(2-oxopropylidene)thiazolidinedione. One area of interest is the development of new (E)-2-(2-oxopropylidene)thiazolidinedione derivatives with improved efficacy and reduced side effects. Another area of interest is the investigation of (E)-2-(2-oxopropylidene)thiazolidinedione's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of (E)-2-(2-oxopropylidene)thiazolidinedione's anti-inflammatory effects and its role in regulating gene expression.
Synthesis Methods
Thiozolidinedione can be synthesized through a variety of methods, including the reaction of 2-bromoacetic acid with thiosemicarbazide, followed by cyclization. Another method involves the reaction of 2-mercaptoacetic acid with 2-bromoacetophenone, followed by cyclization. These methods have been optimized to produce high yields of pure (E)-2-(2-oxopropylidene)thiazolidinedione.
Scientific Research Applications
Thiozolidinedione has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
properties
CAS RN |
126979-03-1 |
|---|---|
Product Name |
(E)-2-(2-oxopropylidene)thiazolidine |
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChI Key |
YWTKURIRFABBEI-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)/C=C/1\NCCS1 |
SMILES |
CC(=O)C=C1NCCS1 |
Canonical SMILES |
CC(=O)C=C1NCCS1 |
synonyms |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



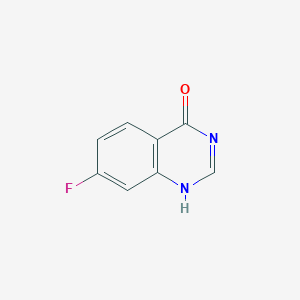
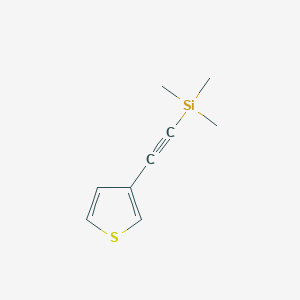
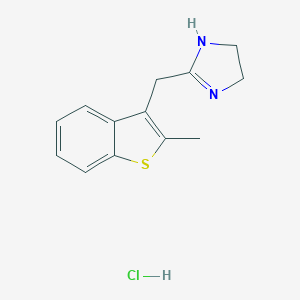
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
